3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
Overview
Description
DMT-dU-CE Phosphoramidite: is a nucleoside phosphoramidite used in the synthesis of oligonucleotides. It is a derivative of deoxyuridine, modified with a dimethoxytrityl (DMT) protecting group at the 5’-hydroxyl position and a cyanoethyl (CE) group at the 3’-phosphoramidite position. This compound is essential in the chemical synthesis of DNA and RNA sequences, particularly in automated oligonucleotide synthesizers .
Mechanism of Action
Target of Action
DMT-dU Phosphoramidite, also known as 3-[amino-[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxyphosphanyl]oxypropanenitrile or DMT-dU-CE Phosphoramidite, is primarily used in the synthesis of oligonucleotides . The primary targets of this compound are the nucleic acids that make up DNA and RNA .
Mode of Action
The compound interacts with its targets through a process known as phosphoramidite chemistry . This involves the coupling of the ribose sugar 3’-OH of the new base to the ribose sugar 5’-OH of the previous base . This process is integral to the synthesis of oligonucleotides, which are essential for a range of different areas in biotechnology .
Biochemical Pathways
The key biochemical pathway involved in the action of DMT-dU Phosphoramidite is the synthesis of oligonucleotides. This process involves four chemical reactions: detritylation, coupling, capping, and oxidation . These cycles are repeated until the desired nucleotide sequence has been achieved .
Result of Action
The result of the action of DMT-dU Phosphoramidite is the production of oligonucleotides with a specific sequence. These oligonucleotides can be used for a variety of applications, including research, diagnostics, and therapeutics .
Action Environment
The action of DMT-dU Phosphoramidite is influenced by several environmental factors. For instance, the storage temperature can affect the stability of the compound . Furthermore, the efficiency of the oligonucleotide synthesis can be affected by the presence of impurities in the phosphoramidite .
Biochemical Analysis
Biochemical Properties
DMT-dU Phosphoramidite plays a crucial role in biochemical reactions, particularly in the synthesis of DNA. It interacts with various enzymes and proteins during the process of DNA synthesis . The nature of these interactions is complex and involves multiple steps, including the formation of phosphodiester bonds that link the nucleotides together to form the DNA strand .
Cellular Effects
DMT-dU Phosphoramidite has significant effects on various types of cells and cellular processes. It influences cell function by contributing to the synthesis of DNA, which is essential for cell replication and the expression of genes
Molecular Mechanism
The molecular mechanism of action of DMT-dU Phosphoramidite involves its incorporation into the growing DNA strand during DNA synthesis . It binds to the active site of DNA polymerase, an enzyme that catalyzes the formation of the phosphodiester bonds that link the nucleotides together . This binding interaction facilitates the addition of the DMT-dU Phosphoramidite to the DNA strand, thereby enabling the continuation of the DNA synthesis process .
Metabolic Pathways
DMT-dU Phosphoramidite is involved in the metabolic pathway of DNA synthesis . It interacts with enzymes such as DNA polymerase and may also interact with various cofactors
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DMT-dU-CE Phosphoramidite typically involves the following steps:
Protection of the 5’-Hydroxyl Group: The 5’-hydroxyl group of deoxyuridine is protected with a dimethoxytrityl (DMT) group using dimethoxytrityl chloride in the presence of a base such as pyridine.
Activation of the 3’-Hydroxyl Group: The 3’-hydroxyl group is activated by converting it into a phosphoramidite group using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a base like diisopropylethylamine.
Purification: The resulting DMT-dU-CE Phosphoramidite is purified using techniques such as column chromatography to achieve high purity.
Industrial Production Methods: Industrial production of DMT-dU-CE Phosphoramidite follows similar synthetic routes but on a larger scale. Automation and solid-phase synthesis techniques are employed to enhance efficiency and yield. The use of automated synthesizers allows for precise control over reaction conditions and minimizes human error .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: DMT-dU-CE Phosphoramidite undergoes oxidation to form stable phosphate triesters. This reaction is typically carried out using iodine in the presence of water and pyridine.
Substitution: The phosphoramidite group can be substituted with various nucleophiles, such as hydroxyl groups, to form phosphodiester bonds.
Common Reagents and Conditions:
Oxidation: Iodine, water, pyridine
Substitution: Nucleophiles such as hydroxyl groups
Deprotection: Trichloroacetic acid (TCA), dichloromethane
Major Products Formed:
Oxidation: Stable phosphate triesters
Substitution: Phosphodiester bonds
Deprotection: Free 5’-hydroxyl group
Scientific Research Applications
Chemistry: DMT-dU-CE Phosphoramidite is widely used in the synthesis of oligonucleotides, which are essential for various molecular biology techniques, including polymerase chain reaction (PCR), DNA sequencing, and gene synthesis .
Biology: In biological research, oligonucleotides synthesized using DMT-dU-CE Phosphoramidite are used as primers, probes, and antisense oligonucleotides for gene expression studies and gene silencing .
Medicine: In medicine, oligonucleotides synthesized using this compound are employed in diagnostic assays, therapeutic applications, and the development of nucleic acid-based drugs .
Industry: Industrially, DMT-dU-CE Phosphoramidite is used in the large-scale production of synthetic DNA and RNA sequences for various applications, including biotechnology and pharmaceuticals .
Comparison with Similar Compounds
DMT-dT-CE Phosphoramidite: A thymidine derivative used in oligonucleotide synthesis.
DMT-dC-CE Phosphoramidite: A cytidine derivative used in oligonucleotide synthesis.
DMT-dA-CE Phosphoramidite: An adenosine derivative used in oligonucleotide synthesis.
Uniqueness: DMT-dU-CE Phosphoramidite is unique due to its uridine base, which allows for the incorporation of uracil into synthetic oligonucleotides. This is particularly useful in applications where uracil is required, such as in the study of RNA sequences and certain DNA repair mechanisms .
Biological Activity
The compound 3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile represents a complex organic molecule with potential biological significance. Its intricate structure incorporates multiple functional groups that may contribute to various biological activities. This article reviews available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 856.7 g/mol. The presence of a phosphanyl group, nitrile group, and multiple aromatic systems suggests diverse reactivity and potential interactions with biological targets.
Property | Value |
---|---|
Molecular Formula | C39H46N4O8P |
Molecular Weight | 856.7 g/mol |
CAS Number | Not available |
Purity | Minimum 95% |
Anticancer Activity
Research has indicated that compounds structurally related to the target molecule exhibit anticancer properties by inducing apoptosis in cancer cells. For instance:
- A study on similar pyrimidine derivatives demonstrated significant cytotoxic effects against breast cancer cell lines through the activation of apoptotic pathways .
Antiviral Activity
Compounds with multi-functional groups similar to those in the target molecule have been explored for antiviral applications:
Neuroprotective Effects
Certain derivatives have shown promise in neuroprotection:
- Research indicates that similar structures can modulate glutamate receptors, which are crucial in neurodegenerative diseases .
Summary of Biological Activities
Properties
IUPAC Name |
3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H47N4O8P/c1-27(2)43(28(3)4)52(49-24-10-22-40)51-34-25-37(42-23-21-36(44)41-38(42)45)50-35(34)26-48-39(29-11-8-7-9-12-29,30-13-17-32(46-5)18-14-30)31-15-19-33(47-6)20-16-31/h7-9,11-21,23,27-28,34-35,37H,10,24-26H2,1-6H3,(H,41,44,45)/t34-,35+,37+,52?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGJUDTLSWZPIDW-MVFNBKNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=CC(=O)NC5=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=CC(=O)NC5=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H47N4O8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80453691 | |
Record name | CTK8E9370 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80453691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
730.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109389-30-2, 289712-98-7 | |
Record name | Uridine, 5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-deoxy-, 3′-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=109389-30-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | CTK8E9370 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80453691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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